molecular formula C25H22FNO4S B11479627 7-[3-(Cyclopentyloxy)phenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

7-[3-(Cyclopentyloxy)phenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11479627
M. Wt: 451.5 g/mol
InChI Key: KBWWXVQADZFJDO-UHFFFAOYSA-N
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Description

7-[3-(CYCLOPENTYLOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a thienopyridine core, substituted with cyclopentyloxy and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(CYCLOPENTYLOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of Substituents: The cyclopentyloxy and fluorophenyl groups are introduced through substitution reactions, often using reagents like cyclopentanol and 4-fluorobenzene under specific conditions.

    Final Functionalization: The carboxylic acid group is typically introduced in the final steps through oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

7-[3-(CYCLOPENTYLOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Research: The compound could be used as a tool to study biological pathways and mechanisms, particularly those involving its molecular targets.

Mechanism of Action

The mechanism by which 7-[3-(CYCLOPENTYLOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 7-[3-(CYCLOHEXYLOXY)PHENYL]-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID
  • 7-[3-(CYCLOPENTYLOXY)PHENYL]-3-(4-METHOXYPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID

Uniqueness

The uniqueness of 7-[3-(CYCLOPENTYLOXY)PHENYL]-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID lies in its specific substituents, which can confer distinct chemical and biological properties. For example, the presence of the fluorophenyl group can enhance the compound’s stability and binding affinity to certain targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C25H22FNO4S

Molecular Weight

451.5 g/mol

IUPAC Name

7-(3-cyclopentyloxyphenyl)-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C25H22FNO4S/c26-16-10-8-14(9-11-16)21-22-23(32-24(21)25(29)30)19(13-20(28)27-22)15-4-3-7-18(12-15)31-17-5-1-2-6-17/h3-4,7-12,17,19H,1-2,5-6,13H2,(H,27,28)(H,29,30)

InChI Key

KBWWXVQADZFJDO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C3CC(=O)NC4=C3SC(=C4C5=CC=C(C=C5)F)C(=O)O

Origin of Product

United States

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